molecular formula C7H7ClN2O3 B6174981 2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride CAS No. 2503205-30-7

2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride

Cat. No.: B6174981
CAS No.: 2503205-30-7
M. Wt: 202.6
InChI Key:
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Description

2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-3-(pyridin-2-yl)propanoic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    3-(3-oxo-pyrrolidin-2-yl)propanoic acid: Contains a pyrrolidine ring, differing in the nitrogen atom’s position and ring size.

Uniqueness

2-oxo-3-(pyrimidin-2-yl)propanoic acid hydrochloride is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Properties

CAS No.

2503205-30-7

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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